molecular formula C9H12F3N5O4S2 B3125167 N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-N-(methylsulfonyl)methanesulfonohydrazide CAS No. 321574-06-5

N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-N-(methylsulfonyl)methanesulfonohydrazide

Cat. No.: B3125167
CAS No.: 321574-06-5
M. Wt: 375.4 g/mol
InChI Key: CLLDNUCNJOQACV-UHFFFAOYSA-N
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Description

The compound appears to contain a cyano group (-CN), a trifluoromethyl group (-CF3), a pyrazole ring (a type of aromatic heterocycle), and a methanesulfonyl group (-SO2CH3). These functional groups suggest that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups and a heterocyclic ring. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role .

Scientific Research Applications

Anti-Inflammatory Agents

Research indicates that derivatives of 1H-pyrazoles, such as 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, have been synthesized and evaluated for their anti-inflammatory properties. Notably, a specific compound in this group showed significant anti-inflammatory activity, comparable to celecoxib, a known anti-inflammatory drug (Abdellatif, Moawad, & Knaus, 2014).

Synthesis of Deuterated Compounds

The synthesis of deuterated compounds, particularly for use as bioanalytical standards in clinical trials, has been explored. For instance, deuterated PF-2413873 (a compound related to the chemical structure ) was prepared, demonstrating the application of these compounds in clinical research (Rozze & Fray, 2009).

Potential in Anticancer Research

Certain derivatives of 1H-pyrazoles have been synthesized and their structures determined by spectral methods. These compounds were evaluated for various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent properties. This indicates the potential application of these compounds in the development of new therapeutic agents for cancer (Küçükgüzel et al., 2013).

Molecular Conformations and Hydrogen Bonding Studies

A study focusing on the molecular conformations and hydrogen bonding in various 1H-pyrazole derivatives provides insights into the chemical behavior of these compounds. Such studies are crucial in understanding the interaction of these compounds at the molecular level, which is essential in drug design and development (Sagar et al., 2017).

Synthesis of Novel Heterocycles

1H-pyrazole derivatives have been used in the synthesis of novel heterocycles, demonstrating their versatility and potential in the creation of new chemical entities. This is essential in the exploration of new therapeutic compounds and materials (Vasin et al., 2015).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many cyano compounds are toxic, and trifluoromethyl compounds can be reactive .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its reactivity, potential uses, and methods of synthesis .

Properties

IUPAC Name

N'-[4-cyano-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-N'-methyl-N-methylsulfonylmethanesulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N5O4S2/c1-15-8(6(5-13)7(14-15)9(10,11)12)16(2)17(22(3,18)19)23(4,20)21/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLDNUCNJOQACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)N(C)N(S(=O)(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101106640
Record name Methanesulfonic acid, 2-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-methyl-1-(methylsulfonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321574-06-5
Record name Methanesulfonic acid, 2-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-methyl-1-(methylsulfonyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321574-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 2-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-methyl-1-(methylsulfonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101106640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-N-(methylsulfonyl)methanesulfonohydrazide
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N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-N-(methylsulfonyl)methanesulfonohydrazide
Reactant of Route 3
N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-N-(methylsulfonyl)methanesulfonohydrazide
Reactant of Route 4
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N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-N-(methylsulfonyl)methanesulfonohydrazide
Reactant of Route 5
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N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-N-(methylsulfonyl)methanesulfonohydrazide
Reactant of Route 6
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N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-N-(methylsulfonyl)methanesulfonohydrazide

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